Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI)
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Overview
Description
Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) is an organic compound with the molecular formula C10H12 It is a derivative of cyclopentene, featuring a methyl group, a methylene group, and a propynyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentene derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong base or an organometallic reagent, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) may involve large-scale alkylation reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into saturated derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst (e.g., palladium or platinum).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Halogenated derivatives and other substituted cyclopentene compounds.
Scientific Research Applications
Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simpler analog without the methyl, methylene, and propynyl groups.
1-Methylcyclopentene: Lacks the methylene and propynyl groups.
3-Methylene-1-cyclopentene: Lacks the methyl and propynyl groups.
Uniqueness
Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) is unique due to the presence of all three substituents (methyl, methylene, and propynyl) on the cyclopentene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
126133-18-4 |
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Molecular Formula |
C10H12 |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
1-methyl-3-methylidene-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H12/c1-4-5-10-8(2)6-7-9(10)3/h2,6-7H2,1,3H3 |
InChI Key |
ZYYGPFSZFHGVRK-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1=C)C |
Canonical SMILES |
CC#CC1=C(CCC1=C)C |
Synonyms |
Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)- (9CI) |
Origin of Product |
United States |
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